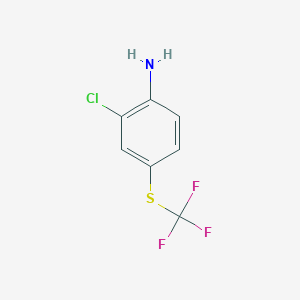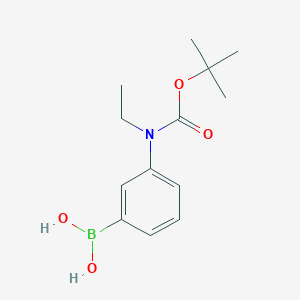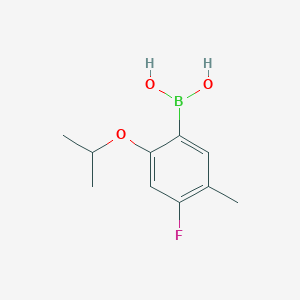![molecular formula C13H13BClNO3 B6330732 [2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid CAS No. 2096339-23-8](/img/structure/B6330732.png)
[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C13H13BClNO3 It is a boronic acid derivative that features a boron atom bonded to a phenyl ring substituted with a chlorine atom, a methyl group, and a pyridin-3-ylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid typically involves the following steps:
Formation of the Arylboronic Acid: The arylboronic acid can be synthesized via the hydroboration of an appropriate aryl halide precursor using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the arylboronic acid is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Phenol: Formed from the oxidation of the boronic acid group.
Boronate Ester: Formed from the reduction of the boronic acid group.
Substituted Derivatives: Formed from the substitution of the chlorine atom.
Chemistry:
Suzuki-Miyaura Coupling: Widely used in the formation of carbon-carbon bonds in organic synthesis.
Protective Groups: Boronic acids can serve as protective groups for diols in carbohydrate chemistry.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Catalysis: Employed as a catalyst in various organic transformations.
Mécanisme D'action
The mechanism of action of [2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The arylboronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Chlorophenylboronic Acid: Similar structure but lacks the pyridin-3-ylmethoxy group.
2-Methylphenylboronic Acid: Similar structure but lacks the chlorine and pyridin-3-ylmethoxy groups.
Uniqueness:
- The presence of the pyridin-3-ylmethoxy group provides additional functionality and potential for further derivatization.
- The chlorine atom on the phenyl ring allows for selective substitution reactions.
This detailed article provides a comprehensive overview of [2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
[2-chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClNO3/c1-9-5-12(15)11(14(17)18)6-13(9)19-8-10-3-2-4-16-7-10/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXPIUOLAHBTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C)OCC2=CN=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B6330680.png)

![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)



![2-Chloromethyl-[1,3]dithiepane](/img/structure/B6330715.png)

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6330739.png)

